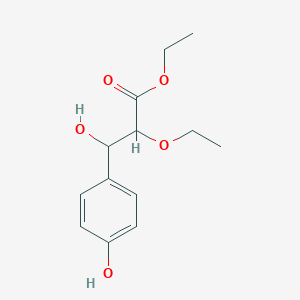

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

Description

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative characterized by a propanoate backbone substituted with ethoxy, hydroxy, and 4-hydroxyphenyl groups. The compound serves as a key intermediate in synthesizing multitarget antidiabetic agents, leveraging its hydroxyl and ethoxy moieties for bioactivity modulation .

Properties

IUPAC Name |

ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFLLVMFVRDXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C1=CC=C(C=C1)O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is the esterification of the corresponding hydroxy acid with ethanol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and using an excess of ethanol to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the phenyl ring can participate in π-π interactions, influencing the binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of substituted phenylpropanoates. Below is a comparative analysis with structurally related esters:

Mechanistic and Functional Differences

- Bioactivity: Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is tailored for antidiabetic applications, likely targeting enzymes or receptors via its hydroxyl and ethoxy groups. In contrast, ethyl 3-(4-hydroxyphenyl)propanoate and ethyl 3-(methylthio)propanoate are non-pharmacological, functioning as flavor enhancers due to volatile ester profiles .

- Synthetic Utility: The title compound is a precursor in multistep syntheses (e.g., Scheme 1 in ), whereas ethyl cyanoacrylates are reactive intermediates for amides and propenoates .

- Stability: The ethoxy and hydroxy groups in the title compound may reduce volatility compared to simpler esters like ethyl hexanoate, which is highly volatile and abundant in pineapple (106.21 µg·kg⁻¹ in pulp) . Chloro or amino substitutions (e.g., ) improve stability in acidic/biological environments but may require salt forms for solubility .

Physicochemical and Analytical Data

- Chromatographic Behavior: Esters with similar retention times (e.g., ethyl hexanoate, propyl propanoate) exhibit distinct migration times in GC/MS and HSQC NMR due to differences in polarity and dimerization tendencies . Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate’s multiple hydroxyl groups likely increase retention time in reverse-phase HPLC compared to non-polar analogs.

- Spectroscopic Features: The 4-hydroxyphenyl group contributes to UV absorption (~280 nm), while ethoxy and hydroxy groups generate distinct IR stretches (e.g., O–H at ~3300 cm⁻¹, C–O at ~1250 cm⁻¹). Comparable compounds, such as ethyl 3-(methylthio)propanoate, show sulfur-specific NMR shifts (δ ~2.1 ppm for SCH₃) .

Biological Activity

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate (EEHP) is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

EEHP is characterized by the presence of both ethoxy and hydroxy functional groups, which play critical roles in its biological interactions. The molecular formula for EEHP is , and its structure allows for hydrogen bonding, potentially enhancing its interaction with various biological molecules.

The biological activity of EEHP is primarily attributed to its ability to modulate biochemical pathways through specific molecular interactions. The hydroxy groups can engage in hydrogen bonding with cellular targets, influencing their functions and activities. This interaction is crucial for understanding the compound's therapeutic potential, especially in inflammatory conditions.

Anti-inflammatory Properties

EEHP has been investigated for its anti-inflammatory effects , which are essential in treating various inflammatory diseases. Research indicates that the compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation. For instance, studies have shown that similar compounds can downregulate NF-κB signaling, a key player in inflammatory responses .

Antioxidant Activity

In addition to its anti-inflammatory properties, EEHP exhibits antioxidant activity . The presence of hydroxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with chronic diseases.

Synthesis and Applications

EEHP can be synthesized through the esterification of 4-hydroxyphenylpropanoic acid with ethanol using an acid catalyst such as sulfuric acid. This method has been optimized for industrial applications to enhance yield and efficiency .

Table 1: Synthesis Overview of EEHP

| Synthesis Method | Reactants | Catalyst | Yield |

|---|---|---|---|

| Esterification | 4-Hydroxyphenylpropanoic acid + Ethanol | Sulfuric Acid | Up to 90% |

| Continuous Flow Process | 4-Hydroxyphenylpropanoic acid + Ethanol | Advanced Catalysts | Enhanced |

Therapeutic Potential

Recent studies have highlighted the potential of EEHP as a therapeutic agent in conditions such as Type 2 diabetes and other metabolic disorders due to its role as a peroxisome proliferator-activated receptor (PPAR) agonist . PPAR agonists are known for their beneficial effects on lipid metabolism and insulin sensitivity.

Case Study: PPAR Agonism

A study demonstrated that EEHP and structurally similar compounds effectively activate PPAR pathways, leading to improved glucose metabolism in diabetic models. These findings suggest that EEHP could be a candidate for developing new treatments for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis often involves multi-step protocols, such as esterification of the corresponding carboxylic acid intermediate. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used for selective deprotection of tert-butoxy groups, as seen in analogous compounds (e.g., deprotection of 14 to yield 15 in [ ]). Key parameters include temperature control (e.g., 0°C for TFA addition), solvent polarity, and stoichiometric ratios to minimize side reactions. Monitoring via TLC (e.g., 7:3 n-hexane/ethyl acetate) ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Identify characteristic signals for the ethoxy group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), hydroxyl protons (δ ~5–6 ppm, broad), and aromatic protons (δ ~6.8–7.2 ppm for the 4-hydroxyphenyl group).

- HSQC NMR : Resolve overlapping signals by correlating <sup>13</sup>C and <sup>1</sup>H shifts, particularly for stereochemical assignments .

- GC-FID/MS : Detect molecular ion peaks (e.g., m/z 238.29 for [M+H]<sup>+</sup>) and fragmentation patterns to confirm ester and hydroxyl groups .

Q. What are the primary chemical reactions of this compound under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : The hydroxyl group at C3 can be oxidized to a ketone using agents like KMnO4 or CrO3, forming ethyl 2-ethoxy-3-oxo-3-(4-hydroxyphenyl)propanoate. Reaction monitoring via TLC or IR (loss of OH stretch at ~3200 cm<sup>-1</sup>) is critical .

- Reduction : LiAlH4 reduces the ester to the corresponding alcohol, requiring anhydrous conditions and controlled quenching to avoid over-reduction .

Advanced Research Questions

Q. How can crystallographic data refinement resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Data Collection : High-resolution X-ray diffraction (≥1.0 Å) to resolve electron density for the ethoxy and hydroxyl groups.

- Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter) address pseudo-merohedral twinning, common in chiral compounds .

- Hydrogen Bonding Analysis : SHELXPRO can model hydrogen bonds between hydroxyl groups and adjacent moieties, critical for validating 3D packing .

Q. What methodologies elucidate the compound’s role in lignin depolymerization mechanisms?

- Methodological Answer :

- HSQC NMR : Track lignin-derived intermediates (e.g., cross-peaks for β-O-4 linkages) during solvolytic deconstruction. Disappearance of lignin monomer signals and emergence of propanoate derivatives (e.g., dihydro FA ethyl ester) confirm reductive stabilization .

- GC-FID/MS Quantification : Calibrate with internal standards (e.g., deuterated analogs) to quantify monomer yields and assess catalytic efficiency of metal catalysts .

Q. How can enantioselective synthesis protocols be designed for stereoisomers of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., ethyl L-tyrosinate derivatives) to control stereochemistry at C3 .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps, optimizing enantiomeric excess (ee) via HPLC with chiral columns .

Q. How to reconcile contradictions in oxidative vs. reductive reaction pathways for derivative synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.